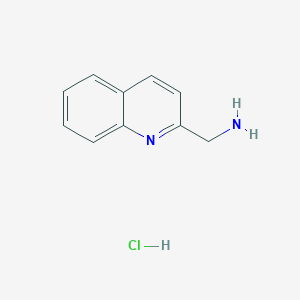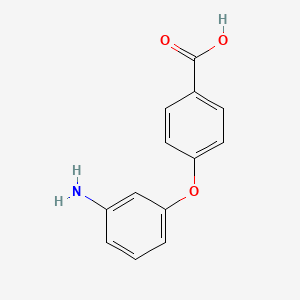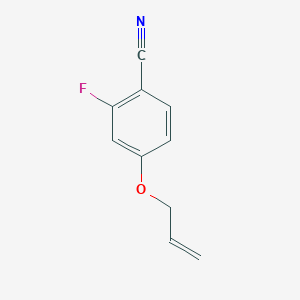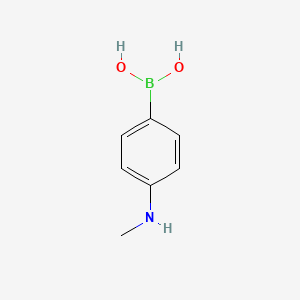
1,3-Benzothiazole-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazole-2,4-diamine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties :
- Novel imide-aryl ether benzothiazole copolymers were prepared using diamines containing preformed benzothiazole rings, exhibiting good dimensional and thermal stability with potential for applications requiring high modulus and low thermal expansion coefficients (Hedrick, 1992).
Synthesis of Biologically Active Derivatives :
- Synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and related compounds demonstrated potent antibacterial and entomological activities, suggesting their use in medical and agricultural sectors (Chaudhary et al., 2011).
Green Chemistry Methods in Synthesis :
- A green chemistry approach for the synthesis of benzimidazole and benzothiazole using DMF and HMDS was developed, emphasizing environmentally friendly methods in chemical syntheses (Mostafavi et al., 2018).
Advanced Materials Development :
- The synthesis of a novel unsymmetrical diamine monomer containing triaryl imidazole pendant group was successful, leading to polyimides with excellent solubility and thermal stability, indicating potential in advanced material applications (Ghaemy & Alizadeh, 2009).
Fluorescent Probes and Sensing Applications :
- Benzothiazole-based aggregation-induced emission luminogen was developed for physiological pH sensing, highlighting its potential in bioanalytical applications (Li et al., 2018).
Medical Imaging :
- Gadolinium(III)-4-benzothiazol-2-yl-phenylamine was synthesized as a potential brain-specific MR contrast agent, demonstrating its applicability in medical diagnostics (Saini et al., 2013).
Zukünftige Richtungen
Benzothiazole-based compounds have shown promising anti-tubercular activity, and recent advances in their synthesis have been highlighted . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests potential future directions in the development of new benzothiazole derivatives for anti-tubercular applications.
Wirkmechanismus
Target of Action
1,3-Benzothiazole-2,4-diamine is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant biological activities, and they have been studied for their potential as therapeutic agents Similar benzothiazole derivatives have been found to target enzymes such asBRAF and VEGFR-2 kinases , which play crucial roles in cell signaling pathways related to cancer progression.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the activity of BRAF and VEGFR-2 kinases , potentially disrupting the signaling pathways these enzymes are involved in and inhibiting tumor progression.
Biochemical Pathways
For instance, benzothiazole derivatives that inhibit BRAF and VEGFR-2 kinases can disrupt cell signaling pathways related to cell growth and proliferation . This disruption can lead to downstream effects such as the inhibition of tumor growth and progression.
Result of Action
For instance, some benzothiazole derivatives have been found to exhibit cytotoxic activity against cancer cell lines , suggesting that they may have potential as anticancer agents.
Biochemische Analyse
Biochemical Properties
1,3-Benzothiazole-2,4-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . Additionally, this compound exhibits strong binding affinity towards human peroxiredoxin 5, an enzyme involved in cellular antioxidant defense mechanisms . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways . Furthermore, this compound has been shown to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, this compound inhibits the activity of DNA gyrase by binding to its active site, thereby preventing bacterial DNA replication . Additionally, this compound can activate antioxidant enzymes such as peroxiredoxin 5 by enhancing their binding affinity and stability . These molecular interactions contribute to the compound’s antimicrobial and antioxidant properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, maintaining its biological activity . Prolonged exposure to this compound can lead to gradual degradation, resulting in reduced efficacy over time . Long-term studies have also indicated that this compound can induce adaptive responses in cells, such as upregulation of antioxidant defenses and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by influencing the activity of key enzymes involved in cellular metabolism . For example, this compound has been shown to inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and energy production . These interactions highlight the compound’s potential to modulate cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, this compound can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability in the body . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . For instance, this compound has been shown to localize in the mitochondria, where it modulates mitochondrial function and oxidative stress responses . Additionally, this compound can accumulate in the nucleus, influencing gene expression and DNA repair processes . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Eigenschaften
IUPAC Name |
1,3-benzothiazole-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMJWGBGBDNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)



